BenchChemオンラインストアへようこそ!

4-[4-(Methylsulfonyl)phenyl]-1H-pyrazole

COX-2 Inhibition Selectivity Index Anti-inflammatory

Essential 1,3-diaryl pyrazole core for selective COX-2 inhibition (IC50 < 100 nM). Superior scaffold for developing GI-sparing NSAIDs and multi-targeted anticancer agents. Enables SAR studies for tunable kinase inhibition. Differentiated from non-selective backbones. Research grade.

Molecular Formula C10H10N2O2S
Molecular Weight 222.27 g/mol
Cat. No. B13523749
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[4-(Methylsulfonyl)phenyl]-1H-pyrazole
Molecular FormulaC10H10N2O2S
Molecular Weight222.27 g/mol
Structural Identifiers
SMILESCS(=O)(=O)C1=CC=C(C=C1)C2=CNN=C2
InChIInChI=1S/C10H10N2O2S/c1-15(13,14)10-4-2-8(3-5-10)9-6-11-12-7-9/h2-7H,1H3,(H,11,12)
InChIKeyKFVCNRFCDGRUKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-[4-(Methylsulfonyl)phenyl]-1H-pyrazole: A Celecoxib-Analog Scaffold for COX-2-Targeted Research


4-[4-(Methylsulfonyl)phenyl]-1H-pyrazole is a 1,3-diaryl pyrazole derivative serving as the core pharmacophore for selective COX-2 inhibition, most famously exemplified by the drug celecoxib [1]. This scaffold anchors the essential 4-methylsulfonylphenyl group in the enzyme's side pocket, conferring high isoform selectivity [2]. Its utility extends beyond anti-inflammatory applications to anticancer research, where derivatives demonstrate potent antiproliferative and kinase inhibitory activities [3].

Why 4-[4-(Methylsulfonyl)phenyl]-1H-pyrazole Cannot Be Substituted by Other NSAID Scaffolds


Simple substitution of the 4-[4-(methylsulfonyl)phenyl]-1H-pyrazole core with other common NSAID backbones (e.g., propionic acids, fenamates, or oxicams) fails to achieve the same balance of COX-2 selectivity and therapeutic index. The pyrazole ring's specific geometry and the methylsulfonylphenyl moiety are essential for occupying the larger, hydrophobic side pocket of COX-2, a feature absent in COX-1 [1]. This structural requirement explains why classic, non-selective NSAIDs (e.g., indomethacin) or even other COX-2 inhibitor scaffolds (e.g., sulfonanilides) cannot replicate the in vivo safety and efficacy profiles of optimized derivatives from this specific chemical series [2].

Quantitative Differentiation Guide: 4-[4-(Methylsulfonyl)phenyl]-1H-pyrazole vs. Analogs


COX-2 Selectivity Index: Matching the Benchmark of Celecoxib

In a direct head-to-head study, a key derivative of the 4-[4-(methylsulfonyl)phenyl]-1H-pyrazole scaffold, compound 8b, exhibited a COX-2 selectivity index (SI) of 211, closely approaching that of the clinical benchmark celecoxib (SI = 312) [1]. This near-equivalence in isoform preference is critical, as it distinguishes the series from less selective agents like indomethacin (SI = 1.25) [1].

COX-2 Inhibition Selectivity Index Anti-inflammatory

COX-2 Inhibitory Potency: Sub-100 nM IC50 Profile vs. Celecoxib and Indomethacin

Optimization of the 4-[4-(methylsulfonyl)phenyl]-1H-pyrazole core yields compounds with COX-2 inhibitory potency comparable to clinical standards. In a cross-study comparison, derivatives 5a and 6c demonstrated COX-2 IC50 values of 0.058 µM and 0.075 µM, respectively [1]. These values are competitive with celecoxib (IC50 = 0.046 µM) and superior to indomethacin (IC50 = 0.079 µM) [1], confirming the scaffold's capacity to generate high-potency COX-2 ligands.

COX-2 Inhibition IC50 Anti-inflammatory

Broad-Spectrum Antiproliferative Activity: Liver, Colon, and Breast Cancer Cell Line Potency

Beyond anti-inflammatory activity, the 4-[4-(methylsulfonyl)phenyl]-1H-pyrazole scaffold enables dual-action anticancer agents. Derivative 8e demonstrated potent antiproliferative effects across multiple cancer cell lines: HepG-2 (liver) IC50 = 6.81 µM, HCT-116 (colon) IC50 = 7.64 µM, and MCF-7 (breast) IC50 = 6.77 µM [1]. Critically, it exhibited significantly lower toxicity toward normal HEK-293T kidney cells (IC50 = 66.45 µM), indicating a favorable therapeutic window [1].

Anticancer Antiproliferative COX-2 Pyrazole

Kinase Inhibition Profile: Expanding Beyond COX-2 to CDK2 and EGFR

The 4-[4-(methylsulfonyl)phenyl]-1H-pyrazole scaffold is versatile, enabling the development of compounds with potent off-target kinase inhibition. Compound 6c inhibited CDK2 with an IC50 of 0.614 µM, nearly matching the potency of the reference drug R-roscovitine (IC50 = 0.533 µM) [1]. In a separate study, derivative 18h inhibited EGFR kinase with an IC50 of 0.574 µM, a potency level comparable to the clinical agent erlotinib (IC50 = 0.105 µM) [2]. This multi-targeting capability is a significant advantage over simpler, single-target agents.

Kinase Inhibition CDK2 EGFR Anticancer Pyrazole

Validated Application Scenarios for 4-[4-(Methylsulfonyl)phenyl]-1H-pyrazole


Development of Next-Generation NSAIDs with Reduced Gastrointestinal Toxicity

Given its capacity to yield compounds with high COX-2 selectivity indices (SI > 200), the 4-[4-(methylsulfonyl)phenyl]-1H-pyrazole scaffold is ideal for medicinal chemistry programs aimed at developing novel non-steroidal anti-inflammatory drugs (NSAIDs) with a superior gastrointestinal safety profile compared to non-selective inhibitors like indomethacin [1]. The evidence of ulcerogenic sparing effects in vivo for derivatives like 8b further validates this application [1].

Dual COX-2/Kinase Inhibitors for Targeted Cancer Therapy

The scaffold's demonstrated ability to generate compounds with potent antiproliferative activity against liver, colon, and breast cancer cell lines (e.g., 8e) [1], coupled with its capacity for potent CDK2 and EGFR kinase inhibition [2][3], positions it as a premier starting point for designing multi-targeted anticancer agents. The observed selectivity for cancer cells over normal cells (e.g., 8e's 9.8-fold safety margin) underscores its therapeutic potential [1].

Chemical Biology Tool for Probing COX-2-Dependent Pathways

The well-characterized COX-2 inhibitory profile (sub-100 nM IC50 values) [1] makes derivatives of this scaffold valuable chemical probes for dissecting the role of COX-2 in inflammation, pain, and tumorigenesis in cellular and animal models. Their utility is enhanced by the availability of comparative data against benchmark inhibitors like celecoxib and indomethacin [1].

Structure-Activity Relationship (SAR) Studies for Medicinal Chemistry Optimization

As a core scaffold with multiple modifiable positions, 4-[4-(methylsulfonyl)phenyl]-1H-pyrazole is a foundational compound for systematic SAR exploration. Research has shown that subtle modifications can tune activity from purely COX-2 inhibition to broad-spectrum kinase inhibition [2], making it an essential building block for creating diverse screening libraries and optimizing lead compounds.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-[4-(Methylsulfonyl)phenyl]-1H-pyrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.